Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate
Description
Methyl 5-(1H-pyrazol-3-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring fused with a pyrazole moiety. The furan ring (a five-membered aromatic oxygen heterocycle) is substituted at the 5-position by a pyrazole group (a five-membered nitrogen-containing heterocycle), with a methyl ester functional group at the 2-position of the furan. This structural arrangement confers unique electronic and steric properties, making it a promising candidate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-(1H-pyrazol-5-yl)furan-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-3-2-7(14-8)6-4-5-10-11-6/h2-5H,1H3,(H,10,11) |
InChI Key |
XQTONZDSYPQURC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . Another method involves the reaction of 2-furoylacetonitrile with phenylhydrazine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s furan and pyrazole rings allow it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Key Structural and Chemical Features:
- Molecular formula : C₉H₈N₂O₃ (estimated based on analogs in ).
- Functional groups : Furan-2-carboxylate ester, 1H-pyrazol-3-yl substituent.
- Synthetic routes : Typically synthesized via multi-step organic reactions, including cyclization and coupling strategies (e.g., furan-pyrazole coupling using transition metal catalysts or nucleophilic substitution) .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Distinct Features
The compound is compared below with derivatives that share either the furan or pyrazole moiety, but differ in substituents or additional functional groups.
Pharmacological Studies
- Serotonin Receptor Interaction: Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate () demonstrated preliminary binding to serotonin receptors, a property absent in non-carbonyl-linked analogs .
- Analgesic Activity : Pyrazole-furan esters synthesized in showed significant analgesic effects in rodent models, attributed to modulation of inflammatory pathways .
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